Propane-1,3-diyl bis(4-aminobenzoate)

描述

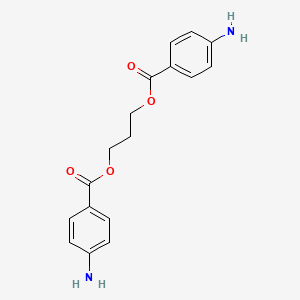

Structure

3D Structure

属性

IUPAC Name |

3-(4-aminobenzoyl)oxypropyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPACMOORZSDQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044960 | |

| Record name | 1,3-Propanediol, bis(4-aminobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White granules; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Propanediol, 1,3-bis(4-aminobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polacure 740M | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57609-64-0 | |

| Record name | Trimethylene glycol di-p-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57609-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-1,3-diyl bis(4-aminobenzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057609640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 1,3-bis(4-aminobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, bis(4-aminobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,3-diyl bis(4-aminobenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PROPANEDIOL BIS(4-AMINOBENZOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8860R9ORQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propane-1,3-diyl bis(4-aminobenzoate) chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,3-diyl bis(4-aminobenzoate), a symmetrical aromatic diamine, is a compound of significant interest in polymer science and is gaining attention for its potential in materials science and as a precursor in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications. All quantitative data is presented in easily comparable tables, and key processes are visualized to facilitate understanding.

Chemical and Physical Properties

Propane-1,3-diyl bis(4-aminobenzoate) is a white to yellow-orange granular powder.[1] It is a non-hygroscopic compound that forms urethanes with good hydrolytic stability, and it exhibits resistance to dry heat aging as well as chemical and environmental factors.[2]

General Properties

| Property | Value | Source |

| CAS Number | 57609-64-0 | [2][3][4][5] |

| Molecular Formula | C₁₇H₁₈N₂O₄ | [1][5] |

| Molecular Weight | 314.34 g/mol | [1][2][3][5] |

| Appearance | Powder (Granular) | [2] |

| Color | White to Yellow to Orange | [1] |

| Amine Equivalent Weight | 157 | [2] |

Physical Properties

| Property | Value | Conditions | Source |

| Melting Point | 124-127 °C | (lit.) | [1][2][6] |

| Boiling Point | 454.02 °C | (rough estimate) | [1][7] |

| Density | 1.14 g/mL | at 25 °C (lit.) | [2] |

| Water Solubility | 4 mg/L | at 25 °C | [1] |

| logP | 2.63 | at 25 °C | [1] |

| pKa | 2.61 ± 0.10 | (Predicted) | [1] |

| Refractive Index | 1.5486 | (estimate) | [1] |

| Vapor Pressure | 9.998 hPa | at 21.1 °C | [1] |

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that Propane-1,3-diyl bis(4-aminobenzoate) crystallizes in the monoclinic crystal system.[3][8] The molecule adopts a 'V' shape, with the trimethylene unit assuming a gauche-gauche conformation.[8][9][10] Molecules are connected by N—H⋯O hydrogen bonds, forming chains.[8][9]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [8] |

| a | 23.725 (5) Å | [8] |

| b | 4.5109 (9) Å | [8] |

| c | 8.2171 (17) Å | [8] |

| β | 107.173 (3)° | [8] |

| V | 840.2 (3) ų | [8] |

| Z | 2 | [8] |

| Radiation | Mo Kα | [8] |

| Temperature | 100 K | [8] |

Spectroscopic Data

The structural features of Propane-1,3-diyl bis(4-aminobenzoate) can be elucidated using various spectroscopic techniques.

Vibrational Spectroscopy (FTIR, Raman)

The key vibrational frequencies are associated with the N-H bonds of the primary amine, the C=O of the ester group, the C-O and C-N stretching, the aromatic C=C bonds, and the C-H bonds of the aliphatic chain.[3] The symmetric nature of the molecule influences the activity of these modes in IR and Raman spectra.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

A common and efficient method for the synthesis of Propane-1,3-diyl bis(4-aminobenzoate) involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.[3][12] This method provides high purity and yield by minimizing side reactions such as N-alkylation.[12]

3.1.1. Materials and Equipment

-

p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate, potassium p-aminobenzoate)

-

1,3-Dihalogenated propane (e.g., 1,3-dichloropropane, 1-bromo-3-chloropropane)

-

Aprotic polar solvent (e.g., dimethyl sulfoxide, dimethylformamide)

-

Four-necked flask equipped with a thermometer, condenser, and stirrer

-

Heating and stirring apparatus

-

Filtration apparatus

-

Drying oven

3.1.2. Procedure

-

Charge a four-necked flask with the aprotic polar solvent, the p-aminobenzoic acid alkali metal salt, and the 1,3-dihalogenated propane. The solvent should be used in an amount that is 3 to 5 times the weight of the p-aminobenzoic acid alkali metal salt to allow for sufficient stirring.[12]

-

Heat the reaction mixture to a temperature between 60°C and 150°C, with a preferred range of 80°C to 130°C, while stirring.[12] Reaction times can vary, for example, 3 hours at 100°C.[12]

-

After the reaction is complete, the desired product can be isolated using one of the following methods:

-

Method A: Precipitation. Distill off the reaction solvent. Pour the residue into water to precipitate the crude product. Collect the crystals by filtration and dry them.[12]

-

Method B: Extraction and Recrystallization. After distilling off the reaction solvent, add a water-insoluble solvent (e.g., ethylene chloride, dichloroethane). Wash the organic layer with water. Recrystallize the product from the organic solvent, collect the crystals by filtration, and dry.[12]

-

Chemical Reactivity and Applications

The presence of both primary amino groups and ester functionalities makes Propane-1,3-diyl bis(4-aminobenzoate) a versatile molecule for chemical modifications.[3]

Key Reactions

-

Nucleophilic Substitution: The primary amino groups readily react with electrophiles such as isocyanates and epoxides. This reactivity makes the compound an effective chain extender and curative in the production of high-performance polymers like polyurethanes and epoxies.[3][5]

-

Schiff Base Formation: The amino groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines).[3][8][10] Given the presence of two primary amine groups, it can form bis-Schiff bases.[3]

-

Coordination Chemistry: The nitrogen atoms of the amino groups and the oxygen atoms of the carbonyl groups can act as donor sites, allowing the molecule to function as a ligand in the formation of coordination complexes with metal ions.[3]

Applications

-

Polymer Chemistry: It is used as a reactant with polyurethane and epoxide prepolymers.[5] It is also used to improve the flexibility of electrically conductive adhesives (ECAs), positively impacting their electrical, mechanical, and thermal properties.[3]

-

Materials Science: Research is ongoing into its use in developing new materials with specific functionalities, such as self-healing polymers and shape-memory materials.[13]

-

Pharmaceutical Research: Due to the presence of two 4-aminobenzoate groups, it serves as a building block for synthesizing more complex organic molecules, which is valuable in drug discovery.[13] While research suggests that similar structures may possess antimicrobial and anticancer properties, specific studies on the biological efficacy of Propane-1,3-diyl bis(4-aminobenzoate) are still emerging.[13]

Safety Information

-

Hazard Classification: Eye Irritant.

-

GHS Pictogram: GHS07.

-

Signal Word: Warning.

-

Hazard Statement: H319 (Causes serious eye irritation).

-

Precautionary Statement: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment: Dust mask type N95 (US), eyeshields, gloves.

-

Storage: Keep in a dark place, sealed in dry, room temperature.[6]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not for human or veterinary use.[3] Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

- 1. 57609-64-0 CAS MSDS (TRIMETHYLENE BIS(4-AMINOBENZOATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1,3-Propanediol bis(4-aminobenzoate) powder Granular, 98 57609-64-0 [sigmaaldrich.com]

- 3. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]

- 4. 57609-64-0|Propane-1,3-diyl bis(4-aminobenzoate)|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. mt.alfa-chemical.com [mt.alfa-chemical.com]

- 7. Propan-1,3-diylbis(4-aminobenzoat) | 57609-64-0 [m.chemicalbook.com]

- 8. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propane-1,3-diyl bis(4-aminobenzoate) - UM Research Repository [eprints.um.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]

- 13. Buy Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 [smolecule.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Propane-1,3-diyl bis(4-aminobenzoate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Propane-1,3-diyl bis(4-aminobenzoate). Leveraging data from single-crystal X-ray diffraction, this document elucidates the key structural features of the molecule in the solid state. Detailed experimental protocols for its synthesis are presented, alongside a discussion of relevant characterization techniques such as vibrational spectroscopy and computational modeling. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development.

Molecular Structure and Conformation

The molecular structure of Propane-1,3-diyl bis(4-aminobenzoate) (C₁₇H₁₈N₂O₄) has been definitively characterized using single-crystal X-ray diffraction.[1][2][3] The molecule exhibits a distinct "V" shape, a consequence of the conformational flexibility of the central propane-1,3-diyl linker.[1][2][3]

Crystal Structure Analysis

In the solid state, Propane-1,3-diyl bis(4-aminobenzoate) crystallizes in the monoclinic space group.[1] The molecule possesses a twofold rotational axis that passes through the central carbon atom of the trimethylene bridge, rendering the two 4-aminobenzoate moieties chemically equivalent.[1][2][3]

The defining conformational feature of the propane-1,3-diyl linker is its gauche-gauche arrangement.[1][2][3] This specific torsion leads to the overall V-shaped geometry of the molecule. The amino groups are situated at the extremities of the molecule, and their nitrogen atoms exhibit a non-planar coordination geometry.[1][2][3]

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···O and N-H···N interactions are observed, where the amino protons act as hydrogen bond donors to the carbonyl oxygen and amino nitrogen atoms of adjacent molecules, respectively.[1][2][3] This extensive hydrogen bonding network results in the formation of a three-dimensional supramolecular architecture.[1][2][3]

Table 1: Crystallographic Data for Propane-1,3-diyl bis(4-aminobenzoate) [1]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₈N₂O₄ |

| Formula Weight | 314.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 23.725(5) Å |

| b | 4.5109(9) Å |

| c | 8.2171(17) Å |

| β | 107.173(3)° |

| Volume | 840.2(3) ų |

| Z | 2 |

| Temperature | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Conformational Analysis in Solution and Gas Phase

While the solid-state conformation is well-established, the conformational landscape of Propane-1,3-diyl bis(4-aminobenzoate) in solution and the gas phase may exhibit greater diversity due to the absence of crystal packing forces. The flexible trimethylene linker can theoretically adopt various conformations, including anti-gauche and anti-anti arrangements, in addition to the gauche-gauche form observed in the crystal.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the relative energies of these different conformers and predicting the most stable geometries in the absence of a crystalline environment. Such studies can provide valuable insights into the molecule's behavior in different media, which is crucial for applications in drug design and materials science.

Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

Propane-1,3-diyl bis(4-aminobenzoate) can be synthesized through several established routes. The two most common methods are Fischer esterification and the reaction of a p-aminobenzoic acid alkali metal salt with a dihalogenated propane.

Synthesis via Reaction of a p-Aminobenzoic Acid Alkali Metal Salt with 1,3-Dihalogenated Propane

This method offers a high-yield and high-purity route to the desired product by minimizing side reactions such as N-alkylation.[2] The reaction is typically carried out in an aprotic polar solvent.

Experimental Protocol: [2]

-

Reactant Preparation: A p-aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate or potassium p-aminobenzoate) is prepared by reacting p-aminobenzoic acid with a slight molar excess of the corresponding alkali metal hydroxide or carbonate in a suitable solvent. The resulting salt is then dried.

-

Reaction Setup: A reaction flask is charged with the p-aminobenzoic acid alkali metal salt and an aprotic polar solvent (e.g., dimethylformamide, dimethyl sulfoxide).

-

Addition of Dihalogenated Propane: A 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane) is added to the stirred suspension of the p-aminobenzoic acid salt. A slight molar excess of the p-aminobenzoic acid salt is typically used to ensure complete reaction of the dihalogenated propane.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the reaction is complete, as monitored by a suitable technique (e.g., thin-layer chromatography).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product. The precipitate is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis via Fischer Esterification

The direct acid-catalyzed esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid is another viable synthetic route.

Experimental Protocol (Adapted from a similar procedure for Benzocaine synthesis): [4]

-

Reaction Setup: To a round-bottom flask, add 1,3-propanediol (1.0 molar equivalent) and 4-aminobenzoic acid (2.2 molar equivalents). Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropic removal of water.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards product formation. Monitor the reaction progress by observing the amount of water collected and/or by thin-layer chromatography.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic and Computational Characterization

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are essential techniques for the structural characterization of Propane-1,3-diyl bis(4-aminobenzoate). The vibrational spectra will exhibit characteristic bands corresponding to the various functional groups present in the molecule.

Expected Vibrational Modes:

-

N-H stretching: Symmetric and asymmetric stretching vibrations of the primary amine groups are expected in the region of 3300-3500 cm⁻¹.

-

C=O stretching: A strong absorption band corresponding to the ester carbonyl group stretching is anticipated around 1700-1730 cm⁻¹.

-

C-O stretching: Ester C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretching: Bands associated with the benzene ring will be observed in the 1450-1600 cm⁻¹ range.

-

C-H stretching: Aliphatic C-H stretching from the propane linker will be present around 2850-3000 cm⁻¹.

A detailed analysis of the experimental FTIR and Raman spectra, ideally in conjunction with theoretical calculations, can provide a comprehensive understanding of the molecule's vibrational properties.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for complementing experimental data and providing deeper insights into the molecular properties of Propane-1,3-diyl bis(4-aminobenzoate).

Typical DFT Workflow:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This can be performed in the gas phase or with the inclusion of a solvent model to simulate solution-phase behavior. Different starting conformations (e.g., gauche-gauche, anti-gauche, anti-anti for the linker) can be explored to identify the global minimum.

-

Frequency Calculations: Vibrational frequencies are calculated for the optimized geometry. These theoretical frequencies can be compared with experimental FTIR and Raman data to aid in the assignment of spectral bands.

-

Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized and their energies calculated to understand the molecule's electronic properties and reactivity.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationship between the different conformational states and a typical experimental workflow for the synthesis and characterization of Propane-1,3-diyl bis(4-aminobenzoate).

Caption: Relationship between conformational states and environment.

Caption: General experimental workflow.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, conformation, and synthesis of Propane-1,3-diyl bis(4-aminobenzoate). The solid-state structure is well-defined by X-ray crystallography, revealing a "V"-shaped molecule with a gauche-gauche conformation of the trimethylene linker. Detailed protocols for its synthesis via two primary routes have been outlined. While the solid-state structure is well-understood, further experimental and computational studies on its solution and gas-phase conformational dynamics, as well as detailed vibrational analysis, would provide a more complete picture of this versatile molecule's properties. This information is critical for its potential applications in the development of novel pharmaceuticals and advanced materials.

References

Propane-1,3-diyl bis(4-aminobenzoate) CAS number 57609-64-0

An In-depth Technical Guide to Propane-1,3-diyl bis(4-aminobenzoate) (CAS 57609-64-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,3-diyl bis(4-aminobenzoate), CAS number 57609-64-0, is an aromatic diamine with a distinct V-shaped molecular structure.[1][2][3] Primarily recognized for its role in polymer chemistry, it serves as a high-performance curative and chain extender for polyurethane and epoxy resins, imparting desirable properties such as hydrolytic stability and flexibility.[1][4] While established in materials science, its unique bifunctional nature, with terminal primary amines and hydrolyzable ester linkages, presents emerging opportunities in the life sciences.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and potential applications, with a particular focus on its relevance to drug development as a component in advanced drug delivery systems. Toxicological considerations associated with its aromatic amine moieties are also discussed.[1]

Physicochemical and Structural Properties

Propane-1,3-diyl bis(4-aminobenzoate) is a non-hygroscopic, crystalline solid at room temperature.[1] Its molecular structure is characterized by a flexible propane-1,3-diyl linker connecting two rigid 4-aminobenzoate groups.[1] This linkage results in a notable "V" shape, with the trimethylene unit adopting a gauche-gauche conformation.[1][2][3]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 57609-64-0 | [1][4] |

| Molecular Formula | C₁₇H₁₈N₂O₄ | [2][4][5] |

| Molecular Weight | 314.34 g/mol | [1][4] |

| Appearance | White to yellow/orange granular powder | [6][7] |

| Melting Point | 124-127 °C | [7] |

| Density | 1.14 g/mL at 25 °C | |

| Water Solubility | 4 mg/L at 25 °C | [7] |

| LogP | ~2.5 - 3.5 | [1][7] |

| Topological Polar Surface Area | 104.1 Ų |[1] |

Single-crystal X-ray diffraction has provided precise data on its solid-state structure.[2] The crystal packing is heavily influenced by a network of intermolecular hydrogen bonds.[1][2] Specifically, N—H⋯O and N—H⋯N interactions link adjacent molecules into a three-dimensional network, defining the material's bulk properties.[2][3]

Table 2: Crystallographic Data

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Monoclinic | [2] |

| a | 23.725 (5) Å | [2] |

| b | 4.5109 (9) Å | [2] |

| c | 8.2171 (17) Å | [2] |

| β | 107.173 (3)° | [2] |

| Volume | 840.2 (3) ų | [2] |

| Z | 2 |[2] |

Synthesis and Characterization

Several synthetic routes to Propane-1,3-diyl bis(4-aminobenzoate) have been established. The most effective industrial method involves nucleophilic substitution, which minimizes side reactions and produces a high-purity product.[1][8]

Experimental Protocols

Protocol 2.1: Synthesis via Nucleophilic Substitution

This process, adapted from established industrial methods, is preferred for its high yield and purity.[8]

-

Salt Formation: Prepare the alkali metal salt of p-aminobenzoic acid (e.g., sodium p-aminobenzoate) by reacting p-aminobenzoic acid with an equimolar amount of an alkali metal hydroxide (e.g., NaOH) in a suitable solvent.

-

Reaction: In a reaction vessel, dissolve the p-aminobenzoic acid alkali metal salt in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition: Add 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane) to the solution. The molar ratio of the p-aminobenzoate salt to the dihalopropane should be approximately 2:1.

-

Heating: Heat the reaction mixture under controlled temperature conditions, typically between 80-120 °C, for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Isolation: After cooling, the product can be isolated by precipitation upon addition of water.

-

Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent like ethanol or acetone to yield high-purity Propane-1,3-diyl bis(4-aminobenzoate).[1]

An alternative, more direct route is the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid in the presence of an acid catalyst.[1]

Protocol 2.2: Characterization by Single-Crystal X-ray Diffraction

The following protocol is based on the methodology reported for the structural elucidation of this compound.[2]

-

Crystal Growth: Grow single crystals suitable for diffraction, for example, by slow evaporation from an appropriate solvent.

-

Data Collection: Mount a suitable crystal (e.g., 0.35 × 0.35 × 0.02 mm) on a diffractometer, such as a Bruker SMART APEX model.[2]

-

Experimental Conditions: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[2] Use Mo Kα radiation (λ = 0.71073 Å) as the X-ray source.

-

Data Acquisition: Collect a series of diffraction frames by rotating the crystal.

-

Data Reduction: Process the collected data using software like SAINT to integrate the reflections and perform corrections for factors such as Lorentz and polarization effects.[2]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., with SHELXS97) and refine the structural model against the experimental data using a full-matrix least-squares method (e.g., with SHELXL97).[2]

Chemical Reactivity and Applications

The compound's reactivity is dominated by its two primary amino groups and two ester linkages. The amino groups are nucleophilic, while the ester groups are susceptible to hydrolysis.[1][5]

3.1. Polymer Chemistry

This is the most well-documented application area. The compound's diamine nature makes it an excellent curative or chain extender for polymers.[1]

-

Polyurethanes and Epoxies: It serves as a high-performance reactant with polyurethane and epoxide prepolymers.[4] The resulting polymers exhibit good hydrolytic stability, resistance to dry heat aging, and overall chemical resistance.[1]

-

Electrically Conductive Adhesives (ECAs): Studies have shown its ability to improve the flexibility of ECAs, positively impacting their electrical, mechanical, and thermal properties.[1]

3.2. Other Chemical Transformations

-

Schiff Base Formation: The primary amines can undergo condensation reactions with aldehydes or ketones to form bis-Schiff bases (imines), although some reactions may require specific conditions to proceed successfully.[1]

-

Coordination Chemistry: The nitrogen and oxygen atoms can act as donor sites, making the molecule a candidate ligand for forming coordination complexes or metal-organic frameworks (MOFs).[1]

Relevance in Drug Development

While not a therapeutic agent itself, the structure of Propane-1,3-diyl bis(4-aminobenzoate) is well-suited for applications in drug delivery systems.[1] It satisfies Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a chemical compound.[1]

Table 3: Medicinal Chemistry Profile (Lipinski's Rules)

| Rule | Value | Result | Reference(s) |

|---|---|---|---|

| Molecular Weight | 314.34 | < 500 (Pass) | [1] |

| LogP | ~2.5 - 3.5 | < 5 (Pass) | [1] |

| H-Bond Donors | 2 | ≤ 5 (Pass) | [1] |

| H-Bond Acceptors | 6 | ≤ 10 (Pass) |[1] |

4.1. Potential in Drug Delivery Systems

The molecule's symmetrical structure makes it an ideal building block (monomer) or cross-linking agent for synthesizing novel polymers.[1]

-

Controlled Release: The ester linkages in the backbone are potentially hydrolyzable under specific physiological conditions (e.g., changes in pH or enzymatic action). This could allow for the controlled release of an encapsulated or conjugated drug.[1]

-

Targeted Delivery: The terminal aromatic amine groups can be chemically modified. This allows for the attachment of targeting ligands (e.g., antibodies or peptides), which could enable the resulting polymer-drug conjugate to accumulate selectively in diseased tissues, enhancing efficacy and reducing side effects.[1]

4.2. Toxicological Profile

A critical consideration for any biomedical application is toxicology. The presence of two aromatic amine moieties is a structural alert.[1] Aromatic amines as a class are sometimes associated with toxicological concerns, including methemoglobinemia and potential carcinogenicity, often through metabolic activation.[1][9] One study noted limited evidence of carcinogenicity in animal studies for a product containing this compound.[9] Any drug development program utilizing this molecule would require a thorough evaluation of its genotoxicity, metabolism, and long-term safety profile.

Safety and Handling

According to aggregated GHS information, Propane-1,3-diyl bis(4-aminobenzoate) is classified as causing serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye shields, and a dust mask (type N95), should be used when handling the powder.

-

Storage: The material should be stored in a tightly closed container in a cool, well-ventilated place.[7][10]

-

Incompatibilities: Avoid contact with strong acids, bases, and reducing agents.[10]

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a versatile chemical with a well-established role in polymer science as a high-performance diamine curative. Its unique V-shaped structure, governed by its flexible central linker and extensive hydrogen bonding, dictates its material properties. For drug development professionals, its potential lies not as a direct therapeutic but as a sophisticated building block for creating advanced, biodegradable drug delivery systems. The combination of reactive amine handles for targeting and hydrolyzable ester bonds for controlled release makes it an attractive candidate for further research. However, the inherent toxicological concerns associated with aromatic amines must be rigorously addressed through comprehensive safety and metabolic studies before any clinical translation can be considered.

References

- 1. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]

- 2. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propane-1,3-diyl bis-(4-amino-benzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Buy Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 [smolecule.com]

- 6. Trimethylene glycol di-p-aminobenzoate | C17H18N2O4 | CID 93312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 57609-64-0 CAS MSDS (TRIMETHYLENE BIS(4-AMINOBENZOATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]

- 9. media.hiscoinc.com [media.hiscoinc.com]

- 10. fishersci.com [fishersci.com]

Physical properties of 1,3-Propanediol bis(4-aminobenzoate)

An In-depth Technical Guide to the Physical Properties of 1,3-Propanediol bis(4-aminobenzoate)

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Propanediol bis(4-aminobenzoate), a significant aromatic diamine. The information is intended for researchers, scientists, and professionals in drug development and material science who require detailed data for their work. This document outlines key physical constants, experimental protocols for their determination, and relevant structural information.

Core Physical and Chemical Properties

1,3-Propanediol bis(4-aminobenzoate), with the CAS Number 57609-64-0, is a non-hygroscopic granular powder. It is recognized for its role as a high-performance reactant with polyurethane and epoxide prepolymers, forming urethanes with good hydrolytic stability and resistance to dry heat aging.[1][2]

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C17H18N2O4 | [3][4] |

| Molecular Weight | 314.34 g/mol | [1][5] |

| Appearance | Granular Powder | |

| Melting Point | 124-127 °C | [4] |

| Boiling Point | ~454.02 °C (estimated) | [4] |

| Density | 1.14 g/mL at 25 °C | |

| Solubility | Nearly transparent in Acetone | [4] |

| CAS Number | 57609-64-0 | [1][5] |

Structural Information

The molecular structure of 1,3-Propanediol bis(4-aminobenzoate) features a flexible propane-1,3-diyl linker connecting two para-aminobenzoate groups.[5] This central linker typically assumes a gauche-gauche conformation, resulting in a distinct "V-shape" for the molecule.[5] Single-crystal X-ray diffraction studies have confirmed that it crystallizes in the monoclinic crystal system.[5] The crystal packing is significantly influenced by intermolecular N—H⋯O hydrogen bonds between the amine protons and the carbonyl oxygen atoms of adjacent molecules.[5]

Experimental Protocols & Workflows

Detailed experimental protocols for the determination of all physical properties of this specific compound are not exhaustively available in a single source. However, established methodologies for aromatic esters provide a clear framework for these measurements.

Synthesis of 1,3-Propanediol bis(4-aminobenzoate)

The synthesis of this compound can be achieved through several established routes.[5] A primary method is the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[5] An alternative, often higher-yielding, approach involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.[5][6]

References

- 1. scbt.com [scbt.com]

- 2. 1,3-Propanediol bis(4-aminobenzoate) powder (Granular), 98% | 57609-64-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 57609-64-0 CAS MSDS (TRIMETHYLENE BIS(4-AMINOBENZOATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]

- 6. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]

Technical Guide: Solubility Profile of Propane-1,3-diyl bis(4-aminobenzoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Propane-1,3-diyl bis(4-aminobenzoate), a versatile compound used as a chain extender and curative in the production of high-performance polymers. Understanding its solubility is critical for its application in synthesis, formulation, and various industrial processes.

Introduction to Propane-1,3-diyl bis(4-aminobenzoate)

Propane-1,3-diyl bis(4-aminobenzoate), with the CAS Number 57609-64-0, is a symmetrical aromatic diamine ester. Its molecular structure, characterized by two aminobenzoate groups linked by a flexible propane-1,3-diyl chain, imparts a unique combination of rigidity and flexibility. This structure significantly influences its physical properties, including its solubility in various solvents. The presence of both amino and ester functional groups makes it a valuable building block in polymer chemistry, particularly in the synthesis of polyurethanes and polyimides.

Quantitative Solubility Data

The solubility of Propane-1,3-diyl bis(4-aminobenzoate) has been determined in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that solubility can be temperature-dependent.

| Solvent | Chemical Formula | Solvent Type | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 4 mg/L[1] | Very Slightly Soluble | 25 |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | Almost Transparent[1] | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | Predicted to be Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Available | Predicted to be Soluble | Not Specified |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data Not Available | Predicted to be Soluble | Not Specified |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data Not Available | Predicted to be Soluble | Not Specified |

Note on Predicted Solubility: The predictions for ethanol, DMSO, DMF, and THF are based on the general solubility principle of "like dissolves like." Propane-1,3-diyl bis(4-aminobenzoate) possesses polar functional groups (esters and amines) and a significant non-polar aromatic component. Therefore, it is expected to have favorable solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents like ethanol. An unsuccessful condensation reaction in ethanol, where the compound was recovered, suggests at least some degree of solubility in this solvent.[2]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. Below is a detailed protocol for this experiment.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.

3.2. Materials and Equipment

-

Propane-1,3-diyl bis(4-aminobenzoate) (crystalline powder)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

3.3. Procedure

-

Preparation of Calibration Standards: Prepare a series of standard solutions of Propane-1,3-diyl bis(4-aminobenzoate) of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantifying the dissolved compound.

-

Sample Preparation: Add an excess amount of solid Propane-1,3-diyl bis(4-aminobenzoate) to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Analysis: Analyze the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved Propane-1,3-diyl bis(4-aminobenzoate).

-

Quantification: Use the calibration curve generated in step 1 to determine the concentration of the compound in the sample. This concentration represents the thermodynamic solubility.

Workflow and Logical Diagrams

The following diagrams illustrate key processes related to the handling and analysis of Propane-1,3-diyl bis(4-aminobenzoate).

References

Unraveling the Thermal Stability of Propane-1,3-diyl bis(4-aminobenzoate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,3-diyl bis(4-aminobenzoate), a key building block in advanced polymer synthesis, possesses a unique combination of a flexible aliphatic spacer and rigid aromatic rings. This structure imparts a desirable balance of thermal stability and mechanical strength to the polymers it forms. Understanding its intrinsic thermal degradation profile is paramount for predicting the performance and longevity of these materials in various applications, from industrial composites to biomedical devices. This technical guide provides an in-depth analysis of the thermal degradation of Propane-1,3-diyl bis(4-aminobenzoate), drawing upon data from structurally analogous compounds to construct a representative profile in the absence of direct experimental data for the specific compound. The guide also outlines detailed experimental protocols for conducting thermal analysis.

Predicted Thermal Degradation Profile

Due to a lack of publicly available, specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Propane-1,3-diyl bis(4-aminobenzoate), this section presents a representative profile based on the analysis of structurally similar aromatic esters and aromatic diamines. The thermal decomposition of Propane-1,3-diyl bis(4-aminobenzoate) is anticipated to proceed in multiple stages, initiated by the cleavage of the ester linkages, followed by the degradation of the aromatic amine core at higher temperatures.

Thermogravimetric Analysis (TGA) - Representative Data

Thermogravimetric analysis of analogous aromatic esters indicates that the initial weight loss, attributed to the scission of the ester bonds, can commence at temperatures ranging from approximately 200°C to 350°C. The subsequent degradation of the aromatic diamine structure typically occurs at higher temperatures, often exceeding 400°C.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Probable Degradation Pathway |

| Step 1 | ~250 - 300 | ~320 | ~50-60 | Cleavage of ester linkages, release of propanediol and aminobenzoic acid fragments. |

| Step 2 | ~380 - 420 | ~450 | ~30-40 | Decarboxylation and degradation of the aromatic amine backbone. |

| Residue | >500 | - | ~5-15 | Formation of a stable char. |

Differential Scanning Calorimetry (DSC) - Representative Data

Differential scanning calorimetry of similar aromatic compounds reveals key thermal transitions. The melting point of Propane-1,3-diyl bis(4-aminobenzoate) has been reported to be in the range of 124-127 °C. Decomposition is an exothermic process that would be observed at higher temperatures, corresponding to the mass loss events seen in TGA.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Melting | ~124 | ~126 | Endo | Solid-to-liquid phase transition. |

| Decomposition | ~280 | ~330 | Exo | Exothermic decomposition corresponding to initial ester cleavage. |

| Decomposition | ~400 | ~460 | Exo | Exothermic degradation of the remaining molecular structure. |

Experimental Protocols

To empirically determine the thermal degradation profile of Propane-1,3-diyl bis(4-aminobenzoate), the following detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground Propane-1,3-diyl bis(4-aminobenzoate) powder into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal transitions such as melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan (of the same type and mass) into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 500°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. Determine the onset temperature, peak temperature, and enthalpy for each transition.

Experimental Workflow

The logical flow for the thermal analysis of Propane-1,3-diyl bis(4-aminobenzoate) is depicted in the following diagram.

Conclusion

This technical guide provides a foundational understanding of the thermal degradation profile of Propane-1,3-diyl bis(4-aminobenzoate). While the presented quantitative data is based on structurally similar compounds, it offers valuable insights for researchers and professionals in materials science and drug development. The detailed experimental protocols provided herein serve as a robust framework for obtaining precise empirical data for this specific compound. A thorough thermal analysis, as outlined, is crucial for optimizing the processing conditions and predicting the in-service performance of polymers derived from this versatile monomer.

Propane-1,3-diyl bis(4-aminobenzoate): A Comprehensive Technical Guide to its Reactivity and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,3-diyl bis(4-aminobenzoate), a molecule characterized by its dual aromatic amine and ester functional groups, presents a versatile platform for a wide range of chemical transformations. Its unique "V" shape, arising from the gauche-gauche conformation of the central trimethylene linker, influences its packing in the solid state and its reactivity in solution.[1][2] This guide provides an in-depth analysis of the reactivity of its core functional groups, detailed experimental protocols for its synthesis and key reactions, and a summary of its physicochemical and spectral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of Propane-1,3-diyl bis(4-aminobenzoate) is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈N₂O₄ | |

| Molecular Weight | 314.34 g/mol | |

| CAS Number | 57609-64-0 | |

| Melting Point | 124-127 °C | [3] |

| Density | 1.14 g/mL at 25 °C | [3] |

| Appearance | Powder (Granular) | [3] |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons (δ ~6.6 and ~7.8 ppm, doublets), Amine protons (δ ~4.0-5.0 ppm, broad), Methylene protons (-O-CH₂-) (δ ~4.3 ppm, triplet), Methylene protons (-CH₂-CH₂-CH₂-) (δ ~2.1 ppm, quintet) |

| ¹³C NMR | Aromatic C-NH₂ (δ ~151 ppm), Aromatic C-COO- (δ ~122 ppm), Aromatic CH (ortho to -NH₂) (δ ~114 ppm), Aromatic CH (ortho to -COO-) (δ ~131 ppm), Ester Carbonyl (δ ~166 ppm), Methylene (-O-CH₂-) (δ ~62 ppm), Methylene (-CH₂-CH₂-CH₂-) (δ ~28 ppm) |

| FTIR | N-H stretching (primary amine), C=O stretching (ester), C-O stretching, C-N stretching, Aromatic C=C stretching, Aliphatic C-H stretching |

| Mass Spectrometry | [M+H]⁺ at m/z 315.1339. A major fragmentation pathway involves the cleavage of the ester bond, resulting in a fragment at m/z 197.0760. |

Reactivity of Functional Groups

The chemical behavior of Propane-1,3-diyl bis(4-aminobenzoate) is dictated by the interplay of its primary aromatic amine and ester functionalities.

Primary Aromatic Amine Groups

The two primary amino groups are nucleophilic and readily participate in a variety of reactions.

-

Nucleophilic Substitution: The amino groups react with electrophiles such as isocyanates and epoxides. This reactivity is fundamental to its primary application as a chain extender and curative in the production of high-performance polymers like polyurethanes and polyureas.

-

Schiff Base Formation: Condensation reactions with aldehydes and ketones yield bis-Schiff bases (imines). This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of water.[4] However, one study reported an unsuccessful condensation with o-vanillin in ethanol, suggesting that reaction conditions are critical.[1]

-

Acylation: Reaction with acid chlorides or anhydrides leads to the formation of amides. This reaction is a common method for protecting the amino group or for synthesizing polyamides.

-

Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form diazonium salts. These salts are versatile intermediates for the synthesis of a wide range of derivatives, including azo dyes.

Ester Groups

The ester linkages are susceptible to nucleophilic attack, particularly under acidic or basic conditions.

-

Hydrolysis: The ester bonds can be cleaved by hydrolysis to yield 4-aminobenzoic acid and propane-1,3-diol. This reaction can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, is irreversible.

-

Transesterification: In the presence of an alcohol and a catalyst, the ester groups can undergo transesterification to form a different ester.

Experimental Protocols

Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

A high-yield synthesis involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.[5]

Materials:

-

p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate)

-

1,3-Dihalogenated propane (e.g., 1,3-dichloropropane)

-

Aprotic polar solvent (e.g., dimethyl sulfoxide)

Procedure:

-

Dissolve the p-aminobenzoic acid alkali metal salt in the aprotic polar solvent in a reaction vessel equipped with a stirrer and a condenser.

-

Add the 1,3-dihalogenated propane to the solution.

-

Heat the reaction mixture with stirring to a temperature between 80°C and 130°C.

-

Maintain the reaction at this temperature for 1 to 6 hours.

-

After the reaction is complete, cool the mixture.

-

The product can be isolated by distilling off the solvent and precipitating the product by adding water. The resulting crystals are then collected by filtration and dried.

Reaction Conditions and Yields from a Patented Process:

| Dihalogenated Propane | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1,3-dichloropropane | Dimethyl sulfoxide | 120 | 4 | 93.5 | 99.1 |

| 1,3-dibromopropane | Dimethylformamide | 100 | 3 | 95.2 | 99.3 |

| 1,3-diiodopropane | N-methyl-2-pyrrolidone | 90 | 2 | 96.1 | 99.5 |

Data adapted from US Patent 4476318A.[5]

General Protocol for Polyurethane Synthesis

Propane-1,3-diyl bis(4-aminobenzoate) is widely used as a chain extender in the synthesis of polyurethanes. A general two-step prepolymer method is outlined below.

Step 1: Prepolymer Formation

-

A diisocyanate is reacted with a polyol in excess to form an NCO-terminated prepolymer.

Step 2: Chain Extension

-

The prepolymer is then reacted with a chain extender, such as Propane-1,3-diyl bis(4-aminobenzoate). The amino groups of the chain extender react with the isocyanate groups of the prepolymer to form urea linkages, resulting in a high molecular weight polyurethane-urea.

A study on novel poly(urethane-urea) elastomers utilized Propane-1,3-diyl bis(4-aminobenzoate) as a chain extender with a prepolymer based on polycaprolactone diol and hexamethylene diisocyanate. The resulting elastomers exhibited good heat resistance up to 300°C and excellent mechanical properties.

General Protocol for Diazotization and Azo Coupling

Materials:

-

Propane-1,3-diyl bis(4-aminobenzoate)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

A coupling agent (e.g., a phenol or an aromatic amine)

-

Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Diazotization:

-

Dissolve Propane-1,3-diyl bis(4-aminobenzoate) in a solution of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full formation of the bis-diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

-

The azo dye will precipitate out of the solution. The pH may need to be adjusted to optimize coupling.

-

Collect the solid dye by filtration, wash with cold water, and dry.

-

Signaling Pathways and Experimental Workflows

Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

Caption: Synthesis of Propane-1,3-diyl bis(4-aminobenzoate).

Polyurethane-Urea Formation using Propane-1,3-diyl bis(4-aminobenzoate) as a Chain Extender

Caption: Polyurethane-Urea synthesis workflow.

General Reactivity of Propane-1,3-diyl bis(4-aminobenzoate)

Caption: Reactivity of Propane-1,3-diyl bis(4-aminobenzoate).

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a molecule with significant potential in polymer and materials science due to the versatile reactivity of its aromatic amine and ester functional groups. Its primary role as a chain extender in polyurethane synthesis is well-established, and its capacity to undergo a variety of other chemical transformations opens avenues for the development of novel materials with tailored properties. This guide has provided a comprehensive overview of its reactivity, along with key experimental data and protocols, to aid researchers in harnessing the full potential of this valuable chemical building block. Further research into the specific reaction kinetics and optimization of protocols for this molecule will undoubtedly expand its applications in diverse scientific and industrial fields.

References

- 1. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]

- 5. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]

Propane-1,3-diyl bis(4-aminobenzoate): A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-Propanediol bis(4-aminobenzoate), is an aromatic diamine with significant applications in polymer chemistry and materials science. Its unique "V-shaped" molecular structure and the presence of reactive amino and ester functional groups make it a versatile building block for high-performance polymers, supramolecular assemblies, and potentially as a scaffold in medicinal chemistry. This document provides a comprehensive review of its synthesis, physicochemical properties, and key applications, with a focus on experimental data and established protocols.

Introduction

Propane-1,3-diyl bis(4-aminobenzoate) (CAS No. 57609-64-0) is a non-hygroscopic, granular powder that has garnered interest as a safe and high-performance reactant.[1] Its primary utility lies in its role as a curative and chain extender in the production of polyurethanes and epoxides, where it imparts desirable properties such as hydrolytic stability, resistance to dry heat aging, and chemical resilience.[1][2] The molecule's distinct conformation, characterized by a flexible propane-1,3-diyl linker in a gauche-gauche conformation, results in a V-shaped geometry that influences its crystal packing and reactivity.[1][3] This review consolidates the available quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and visualizes its chemical utility.

Physicochemical and Crystallographic Properties

The properties of Propane-1,3-diyl bis(4-aminobenzoate) have been well-characterized. The following tables summarize the key quantitative data available in the literature.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 57609-64-0 | [2] |

| Molecular Formula | C₁₇H₁₈N₂O₄ | [2][3][4][5] |

| Molecular Weight | 314.34 g/mol | [2][5] |

| Appearance | White to Yellow to Orange granular powder | [5] |

| Melting Point | 124-127 °C | [5] |

| Density | 1.14 g/mL at 25 °C | |

| Water Solubility | 4 mg/L at 25 °C | [5] |

| LogP | 2.63 at 25 °C | [5] |

| pKa (Predicted) | 2.61 ± 0.10 | [5] |

Table 2: Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [3] |

| Space Group | C2/c | [3] |

| a | 23.725 (5) Å | [3] |

| b | 4.5109 (9) Å | [3] |

| c | 8.2171 (17) Å | [3] |

| β | 107.173 (3)° | [3] |

| Volume (V) | 840.2 (3) ų | [3] |

| Z | 2 | [3] |

| Radiation | Mo Kα | [3] |

| Temperature | 100 K | [3] |

Synthesis and Experimental Protocols

Several synthetic routes for Propane-1,3-diyl bis(4-aminobenzoate) have been established. The most common methods aim to achieve high purity and yield, which is critical for its application in polymer production.

Synthesis via Fischer Esterification

A direct synthesis involves the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[1]

Experimental Protocol: Fischer Esterification

-

Reactant Mixture: Combine 1,3-propanediol and two molar equivalents of 4-aminobenzoic acid in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus to facilitate the removal of water, which is a byproduct of the reaction.

-

Heating: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected.

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst.

-

Purification: The product can be purified by washing with an aqueous solution to remove unreacted acid and salts, followed by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.

Synthesis via Nucleophilic Substitution (High-Yield Method)

An alternative and often higher-yielding approach involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane, such as 1,3-dichloropropane or 1,3-dibromopropane.[1][6] This method, detailed in U.S. Patent 4,476,318, is noted for reducing side reactions and proceeding under mild conditions, making it suitable for industrial production.[6]

Experimental Protocol: High-Yield Nucleophilic Substitution

-

Salt Formation: Prepare the alkali metal salt of p-aminobenzoic acid (e.g., sodium p-aminobenzoate) by reacting p-aminobenzoic acid with an alkali metal hydroxide (e.g., NaOH).

-

Reaction Mixture: Suspend the p-aminobenzoic acid alkali metal salt in an aprotic polar solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO).

-

Addition of Dihalopropane: Add 1,3-dihalogenated propane to the mixture.

-

Heating: Heat the reaction mixture under controlled temperature conditions (e.g., 80-120 °C) for several hours. The progress can be monitored using techniques like thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, the product is typically precipitated by adding the reaction mixture to water.

-

Purification: The crude product is collected by filtration, washed with water to remove inorganic salts and residual solvent, and then purified by recrystallization to obtain high-purity Propane-1,3-diyl bis(4-aminobenzoate).[6]

Applications and Chemical Reactivity

The dual functionality of Propane-1,3-diyl bis(4-aminobenzoate) makes it a valuable molecule for building larger, more complex structures.

Polymer Chemistry

The primary application is as a chain extender and curative for polymers.[1] The two primary amino groups readily participate in nucleophilic substitution reactions with electrophiles like isocyanates and epoxides.[1] This reactivity is fundamental to its role in forming high-performance polyurethanes and epoxy resins.[2] Studies have also shown its utility in improving the flexibility, electrical, mechanical, and thermal properties of electrically conductive adhesives (ECAs).[1]

Building Block for Schiff Bases

The primary amine groups can undergo condensation reactions with aldehydes or ketones to form bis-Schiff bases (imines).[1] This reaction opens pathways to new molecular structures for applications in coordination chemistry and materials science.

Supramolecular Chemistry and Crystal Engineering

The molecule's ability to form intermolecular hydrogen bonds, specifically between the amine protons and carbonyl oxygen atoms, is crucial for its crystal packing.[1][3] This characteristic makes it a useful building block in crystal engineering for creating supramolecular assemblies with potentially interesting optoelectronic properties.[4]

Biological Activity and Potential

While the primary applications of Propane-1,3-diyl bis(4-aminobenzoate) are in materials science, some research points towards potential biological relevance. General statements suggest it possesses antimicrobial properties.[1] Its structure allows it to act as a potential drug candidate scaffold due to its ability to form hydrogen bonds and interact with biological targets.[4] One peer-reviewed paper noted a study on its genotoxicity and effects on rat liver drug-metabolizing enzymes, indicating that its biological interactions have been a subject of investigation. However, it is crucial to distinguish this compound from Droprenilamine (CAS 57653-27-7), a coronary vasodilator with a similar CAS number, as the two are distinct chemical entities.[7][8] Further specific studies are required to fully elucidate the biological activity and therapeutic potential of Propane-1,3-diyl bis(4-aminobenzoate).

Conclusion

Propane-1,3-diyl bis(4-aminobenzoate) is a well-characterized compound with a robust profile in polymer and materials science. Its synthesis is efficient, particularly via the nucleophilic substitution route, and its physicochemical properties are well-documented. The reactivity of its terminal amine groups makes it an excellent curative and chain extender, while its V-shaped structure and hydrogen bonding capabilities make it a target for crystal engineering. While its biological profile is not extensively explored, its structural motifs suggest potential for further investigation in medicinal chemistry. This review provides a foundational guide for researchers utilizing this versatile molecule in their work.

References

- 1. Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Propane-1,3-diyl bis(4-aminobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Propane-1,3-diyl bis(4-aminobenzoate) | 57609-64-0 [smolecule.com]

- 5. 57609-64-0 CAS MSDS (TRIMETHYLENE BIS(4-AMINOBENZOATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]

- 7. droprenilamine [drugcentral.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

IUPAC nomenclature and synonyms for Propane-1,3-diyl bis(4-aminobenzoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propane-1,3-diyl bis(4-aminobenzoate), a versatile aromatic diamine. It covers its nomenclature, chemical and physical properties, synthesis protocols, and diverse applications, with a focus on its role in polymer chemistry and materials science.

Nomenclature and Identification

Propane-1,3-diyl bis(4-aminobenzoate) is systematically named according to IUPAC conventions. However, it is also known by a variety of synonyms in commercial and academic literature.

IUPAC Name: Propane-1,3-diyl bis(4-aminobenzoate)[1]

Alternative IUPAC Name: 3-(4-aminobenzoyl)oxypropyl 4-aminobenzoate[2]

A comprehensive list of its common synonyms is provided below:

-

1,3-Propanediol bis(4-aminobenzoate)[3]

-

1,3-Propanediol di-p-aminobenzoate

-

1,3-Propylene bis(4-aminobenzoate)[4]

-

Polacure 740M[2]

-

Trimethyleneglycol di-4-(aminobenzoate)[2]

-

CUA-4[6]

-

Cuamine CUA-4[6]

-

Bis(p-aminobenzoic acid)trimethylene ester[6]

Physicochemical Properties

The key physicochemical properties of Propane-1,3-diyl bis(4-aminobenzoate) are summarized in the table below, providing essential data for experimental design and application development.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈N₂O₄ | [2][7] |

| Molecular Weight | 314.34 g/mol | [1][3] |

| Appearance | White to Yellow to Orange powder (Granular) | [6] |

| Melting Point | 124-127 °C | [6] |

| Density | 1.14 g/mL at 25 °C | |

| Water Solubility | 4 mg/L at 25 °C | [6] |

| LogP | 2.63 at 25 °C | [6] |

| pKa | 2.61±0.10 (Predicted) | [6] |

| InChI Key | YPACMOORZSDQDQ-UHFFFAOYSA-N | [1][2] |

| SMILES | Nc1ccc(cc1)C(=O)OCCCOC(=O)c2ccc(N)cc2 |

Molecular Structure and Conformation

Propane-1,3-diyl bis(4-aminobenzoate) possesses a distinct "V" shape.[7] This conformation arises from the gauche-gauche arrangement of the trimethylene linker.[1][7] The molecule exhibits a twofold rotation axis passing through the central methylene carbon atom.[7] The crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[7]

Experimental Protocols

Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

Two primary synthetic routes are commonly employed for the preparation of this compound.

Method 1: Fischer Esterification

This direct method involves the reaction of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[1]

-

Reactants: 1,3-propanediol, 4-aminobenzoic acid (2 equivalents), acid catalyst (e.g., sulfuric acid).

-

Solvent: A suitable solvent to facilitate the removal of water, such as toluene.

-

Procedure:

-

Combine 1,3-propanediol, 4-aminobenzoic acid, and the acid catalyst in the solvent.

-

Heat the mixture under reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

-

Method 2: Reaction of an Alkali Metal Salt of p-Aminobenzoic Acid

This alternative approach often results in higher yields and involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane.[1][8]

-

Reactants: p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate), 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane).[1]

-

Solvent: An aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

-

Procedure:

-

Dissolve the p-aminobenzoic acid alkali metal salt in the aprotic polar solvent.

-

Add the 1,3-dihalogenated propane to the solution.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor its progress.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid product by filtration, wash it with water, and dry it.

-

Further purify the product by recrystallization.

-

Crystal Structure Determination (Cited from Literature)

The crystal structure of Propane-1,3-diyl bis(4-aminobenzoate) has been determined by single-crystal X-ray diffraction.[1]

-

Data Collection: A Bruker SMART APEX diffractometer was used for data collection.[7]

-

Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined on F² using SHELXL97.[7]

-